molecular formula C9H8N2O B1281412 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone CAS No. 83393-46-8

1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

Cat. No. B1281412
CAS RN: 83393-46-8
M. Wt: 160.17 g/mol
InChI Key: OGMZQWPOZWMDQS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrrole derivatives is a common theme in the provided papers. For instance, a penta-substituted pyrrole derivative was synthesized through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, as described in one study . Another paper reports the synthesis of a series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives through a cyclization reaction, yielding high percentages . Additionally, novel 1-(5-(2-tolyloxyquinoline-3-yl)-2-(pyridine-4-yl)-1,3,4-oxadiazol-3(2H)-yl)ethanones were synthesized from the cyclisation of a hydrazide in acetic anhydride .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various spectroscopic techniques. For example, the structure of a new pyrrole derivative was confirmed by 1H and 13C NMR, FT-IR, and single-crystal X-ray diffraction . In another case, the stereochemistry of a methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivative was characterized by single-crystal X-ray diffraction .

Chemical Reactions Analysis

The papers describe reversible transformations and polymerization reactions involving pyrrole derivatives. A ferric complex of a pyrrole derivative exhibited reversible transformation between Fe(III) and Fe(II) states, which was utilized in the ring-opening polymerization of ε-caprolactone . The polymerization process was controlled by the redox state of the catalytic Fe center.

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were investigated through various studies. Density functional theory (DFT) was used to predict the spectral and geometrical data of a pyrrole derivative, with good correlation to experimental data . The electrochemical study of the same compound showed good inhibition efficiency on steel surfaces . Acid dissociation constants were determined for the synthesized methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives . Antibacterial activities were also assessed for various synthesized compounds, with some showing potential against different bacterial strains .

Case Studies and Applications

The papers provide insights into the practical applications of the synthesized compounds. One study identified a novel cathinone derivative that was seized by customs, which could aid forensic and clinical laboratories in identifying related compounds . The antimicrobial activities of the synthesized compounds against various bacterial strains, including M. tuberculosis, suggest potential for developing new antimycobacterial agents . The corrosion inhibition study indicates the potential use of pyrrole derivatives in protecting metal surfaces .

Scientific Research Applications

Specific Scientific Field

The specific scientific field is Cancer Therapy .

Comprehensive and Detailed Summary of the Application

“1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone” is used in the design and synthesis of a series of derivatives that have potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3) . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors, making FGFRs an attractive target for cancer therapy .

Detailed Description of the Methods of Application or Experimental Procedures

The compound is synthesized and then evaluated for its inhibitory activity against FGFR1, 2, and 3 . In vitro, the compound is used to inhibit breast cancer 4T1 cell proliferation and induce its apoptosis .

Thorough Summary of the Results or Outcomes Obtained

Among the series of 1H-pyrrolo[2,3-b]pyridine derivatives, compound 4h exhibited potent FGFR inhibitory activity with FGFR1–4 IC50 values of 7, 9, 25, and 712 nM, respectively . In vitro, 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis . In addition, 4h also significantly inhibited the migration and invasion of 4T1 cells .

Application in Colorectal Cancer Therapy

Specific Scientific Field

The specific scientific field is Colorectal Cancer Therapy .

Comprehensive and Detailed Summary of the Application

“1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone” is used in the design and synthesis of a novel compound that acts as a potent type II CDK8 inhibitor against colorectal cancer .

Detailed Description of the Methods of Application or Experimental Procedures

The compound is synthesized and then evaluated for its inhibitory activity against CDK8 . In vitro, the compound is used to inhibit tumor growth in xenografts of colorectal cancer .

Thorough Summary of the Results or Outcomes Obtained

The compound exhibited potent kinase activity with an IC50 value of 48.6 nM and could significantly inhibit tumor growth in xenografts of colorectal cancer in vivo . It could target CDK8 to indirectly inhibit β-catenin activity, which caused downregulation of the WNT/β-catenin signal and inducing cell cycle arrest in G2/M and S phases .

Application in Immune Diseases Treatment

Specific Scientific Field

The specific scientific field is Immune Diseases Treatment .

Comprehensive and Detailed Summary of the Application

“1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone” is used in the design and synthesis of a series of derivatives that act as novel immunomodulators targeting JAK3 for use in treating immune diseases such as organ transplantation .

properties

IUPAC Name

1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-6(12)8-5-11-9-7(8)3-2-4-10-9/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGMZQWPOZWMDQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CNC2=C1C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40509623
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone

CAS RN

83393-46-8
Record name 1-(1H-Pyrrolo[2,3-b]pyridin-3-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40509623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Acetyl-7-azaindole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

(Ref.: J. Org. Chem. 2002, 67, 6226-6227) 7-Azaindole (5 g, 42.3 mmol) is added to a stirred suspension of AlCl3 (22.6 g, 169 mmol) in DCM (300 mL). After stirring at rt for 1 h, acetyl chloride (13.3 g, 169 mmol) is added drop wise and the resulting mixture is stirred for 18 h. The mixture is cooled to 00 C., quenched with MeOH (150 mL) and stirred for 1 h. Silica gel is added to the mixture, the solvents are removed under vacuum, and the residue is purified by silica gel chromatography eluting with 10% MeOH in DCM to afford 1-(1H-pyrrolo[2,3-b]pyridin-3-yl)-ethanone (1.6 g). 1H NMR (300 MHz, CH3OD): δ 8.93(d, 1H), 8.45(s, 2H), 7.50(t, 1H), 3.30(s, 3H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
22.6 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
13.3 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
R Gitto, L De Luca, S Ferro, R Citraro… - Bioorganic & Medicinal …, 2009 - Elsevier
A combined ligand-based and structure-based approach has previously allowed us to identify NR2B/NMDA receptor antagonists containing indole scaffold. In order to further explore …
Number of citations: 44 www.sciencedirect.com
IL TUTOR - core.ac.uk
Cancer is a devastating malignancy and it is one of the principal causes of death in the World affecting 8.2 million people in 2012 (WHO data). Currently tumors are the second leading …
Number of citations: 3 core.ac.uk
CB Baltus, R Jorda, C Marot, K Berka, V Bazgier… - European journal of …, 2016 - Elsevier
From four molecules, inspired by the structural features of fascaplysin, with an interesting potential to inhibit cyclin-dependent kinases (CDKs), we designed a new series of tri-…
Number of citations: 41 www.sciencedirect.com
MA Qhobosheane, LJ Legoabe… - Chemical Biology & …, 2020 - Wiley Online Library
Chalcones are a group of naturally occurring or synthetic compounds which possess a wide range of biological activities. In this paper, a series of twenty‐three 7‐azaindole‐chalcone …
Number of citations: 5 onlinelibrary.wiley.com
D Iijima, H Sugama, Y Takahashi, M Hirai… - Journal of Medicinal …, 2022 - ACS Publications
Renin is the rate-limiting enzyme in the renin–angiotensin–aldosterone system (RAAS) which regulates blood pressure and renal function and hence is an attractive target for the …
Number of citations: 1 pubs.acs.org
M Moir, S Lane, F Lai, M Connor, DE Hibbs… - European Journal of …, 2019 - Elsevier
Activation of the CB 2 receptor is an attractive therapeutic strategy for the treatment of a wide range of inflammatory diseases. However, receptor subtype selectivity is necessary in order …
Number of citations: 16 www.sciencedirect.com
MA Qhobosheane, LJ Legoabe… - MA …, 2020 - North-West University …
Number of citations: 2

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